molecular formula C17H16F3N5 B11087888 1-(2-Dimethylaminoethylamino)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-(2-Dimethylaminoethylamino)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11087888
M. Wt: 347.34 g/mol
InChI Key: YUEDSSHBKXZIKM-UHFFFAOYSA-N
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Description

1-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-(TRIFLUOROMETHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that combines a pyrido[1,2-a][1,3]benzimidazole core with a trifluoromethyl group and a cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-(TRIFLUOROMETHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The starting materials often include substituted benzimidazoles and pyridines, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as microwave-assisted synthesis and automated synthesis platforms may be employed to enhance productivity.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-(TRIFLUOROMETHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amino groups.

Scientific Research Applications

1-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-(TRIFLUOROMETHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of advanced materials, such as polymers, coatings, and electronic devices.

Mechanism of Action

The mechanism of action of 1-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-(TRIFLUOROMETHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-(TRIFLUOROMETHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE: can be compared with other pyrido[1,2-a][1,3]benzimidazole derivatives, such as those with different substituents on the pyridine or benzimidazole rings.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often exhibit unique chemical and biological properties, making them valuable for comparison.

    Cyanide-Containing Compounds: The presence of a cyanide group can significantly influence the reactivity and biological activity of the compound.

Uniqueness: The combination of a pyrido[1,2-a][1,3]benzimidazole core with a trifluoromethyl group and a cyanide moiety makes 1-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3

Properties

Molecular Formula

C17H16F3N5

Molecular Weight

347.34 g/mol

IUPAC Name

1-[2-(dimethylamino)ethylamino]-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C17H16F3N5/c1-24(2)8-7-22-15-9-12(17(18,19)20)11(10-21)16-23-13-5-3-4-6-14(13)25(15)16/h3-6,9,22H,7-8H2,1-2H3

InChI Key

YUEDSSHBKXZIKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C(F)(F)F

Origin of Product

United States

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